![molecular formula C19H20N2O2S B1668466 1-(3-氨基-2-甲基苄基)-4-(2-(噻吩-2-基)乙氧基)吡啶-2(1H)-酮 CAS No. 934628-27-0](/img/structure/B1668466.png)
1-(3-氨基-2-甲基苄基)-4-(2-(噻吩-2-基)乙氧基)吡啶-2(1H)-酮
描述
CG-400549, also known as CG-0549, is an enoyl-(acyl-carrier protein) reductase fabl inhibitor potentially for the treatment of compcolicated acute. CG400549 had an MIC(90) of 0.5 microg/ml for Staphylococcus aureus strains and was more potent than either linezolid or vancomycin. Among 203 strains of Staphylococcus aureus, the MICs of CG400549 were 0.06 to 1.0 microg/ml, with MIC(50) and MIC(90) values of 0.25 microg/ml each. All strains were susceptible to linezolid and quinupristin-dalfopristin (MICs, 0.25 to 2.0 microg/ml).
科学研究应用
FabI Inhibitor for Antibacterial Activity
CG-400549 is a novel FabI inhibitor with potent in vivo activity. FabI is an enzyme that plays a crucial role in the fatty acid synthesis pathway of bacteria. By inhibiting this enzyme, CG-400549 effectively hampers the growth and replication of bacteria, particularly Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative staphylococci .
Solid-State Characterization
The compound has been characterized in its solid state using techniques like differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis (TG). Seven crystal forms of CG-400549, including one anhydrate and six solvates, have been isolated, which is significant for understanding its stability and formulation .
Treatment of Multidrug-Resistant Pathogens
CG-400549 shows promise in treating infections caused by multidrug-resistant Gram-positive pathogens. Its ability to inhibit the FabI enzyme makes it a potential candidate for developing new antibiotics to combat resistant strains of bacteria .
Pharmaceutical Development
As a compound in Phase 2 development, CG-400549 is being actively researched for its pharmaceutical applications. Its specificity for inhibiting the FabI enzyme in Staphylococcus species positions it as a targeted treatment option .
Polymorphic and Pseudopolymorphic Forms
The study of polymorphic and pseudopolymorphic forms of CG-400549 contributes to pharmaceutical sciences by providing insights into its physical properties, which can influence drug delivery, bioavailability, and drug action .
Potential Use in Fatty Acid Synthesis Research Given its role as a FabI inhibitor, CG-400549 can be used in scientific research to study fatty acid synthesis pathways in bacteria. This can lead to a better understanding of bacterial metabolism and potentially uncover new targets for antibiotic development.
Role in Antimicrobial Resistance Research
The effectiveness of CG-400549 against MRSA and other resistant bacteria makes it an important tool in antimicrobial resistance research. It can help scientists understand how resistance develops and find ways to overcome it.
For further detailed information on each application, additional research and access to scientific publications would be required.
Springer - Solid state of CG-400549 AntibioticDB - Nilofabicin, CG-400549 ResearchGate - Antistaphylococcal activities of CG400549
属性
IUPAC Name |
1-[(3-amino-2-methylphenyl)methyl]-4-(2-thiophen-2-ylethoxy)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-15(4-2-6-18(14)20)13-21-9-7-16(12-19(21)22)23-10-8-17-5-3-11-24-17/h2-7,9,11-12H,8,10,13,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLREGRRHGLOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CN2C=CC(=CC2=O)OCCC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239434 | |
Record name | CG 400549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-2-methylbenzyl)-4-(2-(thiophen-2-yl)ethoxy)pyridin-2(1H)-one | |
CAS RN |
934628-27-0 | |
Record name | CG 400549 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934628270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CG-400549 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CG 400549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NILOFABICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6T64D64X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。